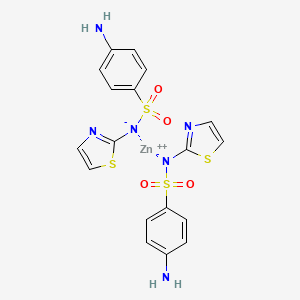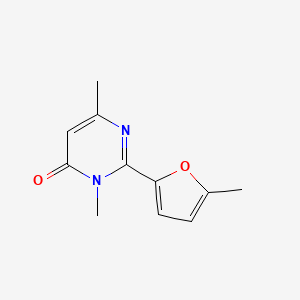
4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)- is a heterocyclic organic compound It features a pyrimidinone core with methyl and furanyl substituents, making it a unique structure in the realm of organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and functional group modifications to introduce the methyl and furanyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The methyl and furanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学研究应用
4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system .
相似化合物的比较
Similar Compounds
4(3H)-Pyrimidinone, 2,4,6-trimethyl-: Similar structure but with different substituents, leading to distinct properties and applications.
2-Furyl-4(3H)-pyrimidinone: Lacks the methyl groups, which can significantly alter its reactivity and biological activity.
Uniqueness
4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
134924-79-1 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
3,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-10(14)13(3)11(12-7)9-5-4-8(2)15-9/h4-6H,1-3H3 |
InChI 键 |
AIYFCBGHGPMPFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C2=NC(=CC(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



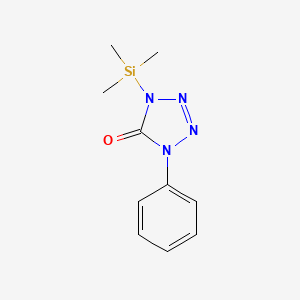
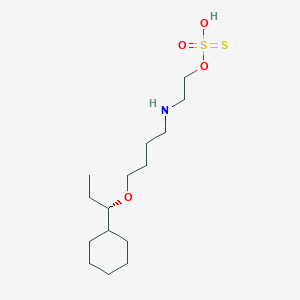

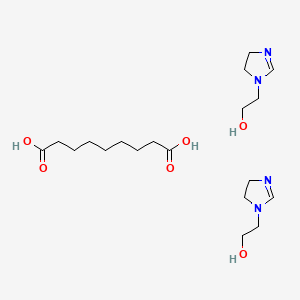
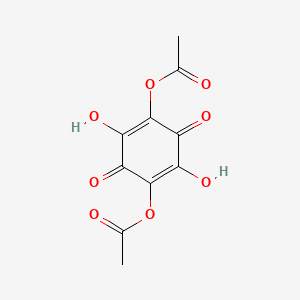
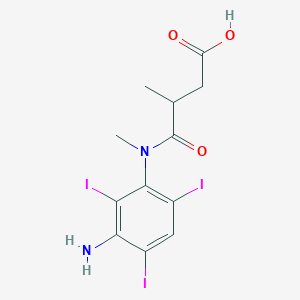

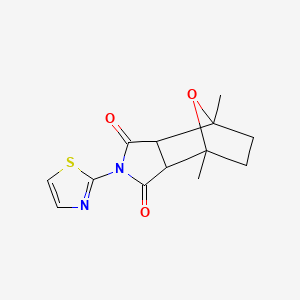
![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)



